(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
CAS No.: 597569-42-1
Cat. No.: VC0143950
Molecular Formula: C₁₃H₂₁NO₄
Molecular Weight: 255.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 597569-42-1 |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 |
| IUPAC Name | (3S,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |
| SMILES | CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O |
Introduction
Chemical Identification and Nomenclature
(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic heterocyclic compound featuring a cyclopenta[c]pyrrole core structure with specific stereochemistry. The compound is identified by several key identifiers as detailed below:
Primary Identifiers
The compound is registered in chemical databases with the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 597569-42-1 |
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| Exact Mass | 255.14700 |
Systematic Nomenclature
The compound has several systematic names depending on the naming convention used:
-
IUPAC Name: (3S,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
-
Alternative name: Hexahydro-cyclopenta[c]pyrrole-1,2-dicarboxylic acid 2-tert-butyl ester
Chemical Identifiers
For computational and database purposes, the compound is represented by:
Structural Characteristics
The compound possesses several distinctive structural features that contribute to its chemical behavior and potential applications.
Core Structure
(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is built around a cyclopenta[c]pyrrole scaffold, which consists of a pyrrolidine ring fused to a cyclopentane ring. This bicyclic heterocyclic system serves as the foundational framework for the compound.
Functional Groups
The molecule incorporates two primary functional groups:
-
A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of the pyrrolidine ring
-
A carboxylic acid group positioned at the C-1 carbon of the bicyclic system
Stereochemistry
The compound exhibits specific stereochemistry as indicated in its name, with three defined stereogenic centers:
-
(1S) configuration at the carbon bearing the carboxylic acid group
-
(3aR) configuration at one of the bridgehead carbons
This specific stereochemical arrangement is crucial for its potential biological activity and applications in asymmetric synthesis.
Physical and Chemical Properties
The physical and chemical properties of (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid determine its behavior in various chemical environments and applications.
Physical Properties
The compound possesses the following physical characteristics:
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | - |
| Density | 1.196 g/cm³ | - |
| Boiling Point | 386.0±25.0 °C | Predicted |
| Melting Point | Not available | - |
| Flash Point | Not available | - |
Molecular Properties
Several computational parameters describe the molecule's behavior:
The LogP value of approximately 2.05 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties. This characteristic is important for potential drug development applications, as it may influence membrane permeability and distribution within biological systems.
Synthesis and Preparation Methods
The preparation of (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves multi-step synthetic processes.
General Synthetic Approach
The compound is likely synthesized through a step-wise process involving:
-
Formation of the cyclopenta[c]pyrrole core structure
-
Introduction of the carboxylic acid functional group
-
Protection of the nitrogen with the tert-butoxycarbonyl (Boc) group
Specific Synthetic Routes
Several synthetic pathways for this compound or its derivatives have been documented:
Synthesis of Ethyl Ester Derivative
The ethyl ester derivative can be synthesized from the carboxylic acid:
| Reactants | Conditions | Yield |
|---|---|---|
| (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclo-penta[c]pyrrole-1-carboxylic acid + thionyl chloride + ethanol | Reflux for 2h | 71% |
Alternative Multi-Step Approach
A more complex synthetic route has been reported involving:
| Step | Conditions | Notes |
|---|---|---|
| 1 | Ethyl acetate / 12 h / 20 °C | Initial reaction |
| 2 | Sodium hydrogen sulfate / tert-butyl methyl ether; water | Workup |
| 3 | Thionyl chloride / 2 h / Reflux | Final conversion |
This multi-step approach highlights the complexity often involved in the stereoselective synthesis of such compounds.
Applications in Research and Development
(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid has several potential applications in chemical and pharmaceutical research.
Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis due to its:
-
Protected nitrogen functionality (Boc group), which can be selectively deprotected
-
Carboxylic acid group, which can participate in various coupling reactions
-
Defined stereochemistry, making it valuable for asymmetric synthesis
Pharmaceutical Research
The cyclopenta[c]pyrrole scaffold found in this compound is of particular interest in medicinal chemistry for several reasons:
-
Similar bicyclic structures have demonstrated potential interactions with various biological targets
-
The specific stereochemistry may influence biological activity and receptor selectivity
-
The compound has been referenced in patents related to pharmaceutical development, suggesting potential therapeutic applications
Patent Applications
The compound has been cited in several patents, indicating its industrial and pharmaceutical relevance:
Related Compounds and Derivatives
Several structurally related compounds and derivatives have been identified that share core structural features with (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid.
Ester Derivatives
The ethyl ester derivative has been reported:
Salt Forms
The oxalate salt of a related compound has been characterized:
Core Structure Variations
Compounds based on the same core structure but with different protecting groups or functional groups include:
These related compounds demonstrate the versatility of the cyclopenta[c]pyrrole scaffold and its utility in preparing diverse chemical libraries for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume